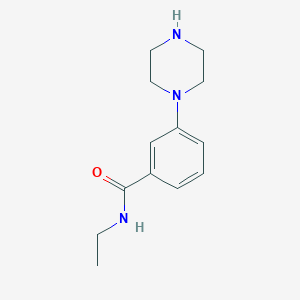
N-Ethyl-3-(piperazin-1-yl)benzamid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-(piperazin-1-yl)benzamid is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with an ethyl group and a piperazine ring, making it a hybrid structure that can interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(piperazin-1-yl)benzamid typically involves a multi-step procedure. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-aminobenzoic acid with ethylamine under acidic conditions to form N-ethyl-3-aminobenzamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting N-ethyl-3-aminobenzamide with piperazine in the presence of a suitable solvent like tert-butyl alcohol at elevated temperatures (110-120°C) and maintaining a basic pH using sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-(piperazin-1-yl)benzamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the benzamide core.
Applications De Recherche Scientifique
N-Ethyl-3-(piperazin-1-yl)benzamid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-(piperazin-1-yl)benzamid involves its interaction with various molecular targets:
GABA Receptors: The piperazine ring can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in effects such as muscle relaxation.
Enzyme Inhibition: The compound can inhibit specific enzymes, thereby modulating biochemical pathways involved in inflammation and neurotransmission.
Comparaison Avec Des Composés Similaires
N-Ethyl-3-(piperazin-1-yl)benzamid can be compared with other similar compounds:
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzamide core.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is used as an anti-tubercular agent.
Uniqueness
This compound is unique due to its hybrid structure, which allows it to interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-ethyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16/h3-5,10,14H,2,6-9H2,1H3,(H,15,17) |
Clé InChI |
VWJRFPDIKWMMEU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=CC=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



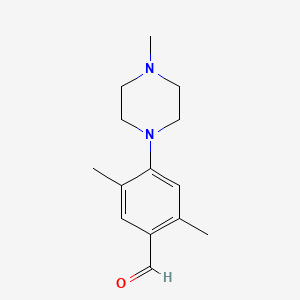
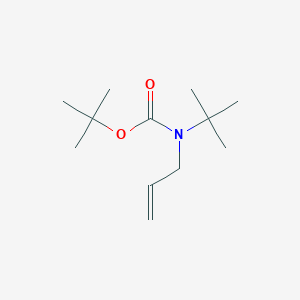
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
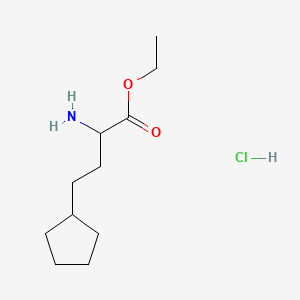
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
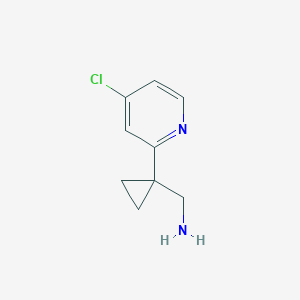
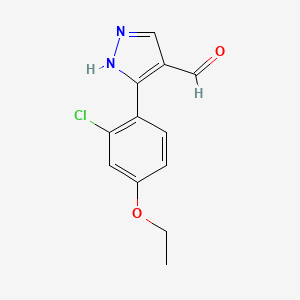
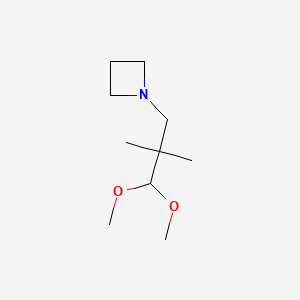
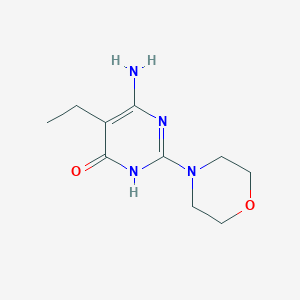
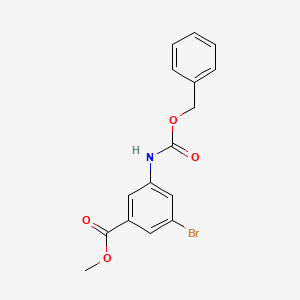
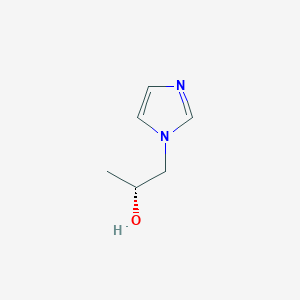
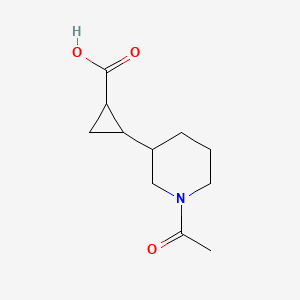
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
